Human Serum Abundance of 10-PAHSA Relative to Other PAHSA Isomers in Insulin-Sensitive and Insulin-Resistant States
In serum from both insulin-sensitive and insulin-resistant non-diabetic humans, 9-PAHSA and 10-PAHSA are the two most abundant PAHSA isoforms, with 13/12-PAHSA and 5-PAHSA present at approximately one-fifth of their concentrations [1]. This establishes 10-PAHSA—and by extension its defined (R)-enantiomer—as a physiologically predominant circulating form, not a minor or trace isomer. In insulin-resistant subjects, serum levels of 10-PAHSA are reduced by 40–55% compared to insulin-sensitive controls, paralleling the reduction in total PAHSA levels of ~40% [1].
| Evidence Dimension | Relative abundance of PAHSA isomers in human serum |
|---|---|
| Target Compound Data | 10-PAHSA: one of two most abundant isomers; serum concentration reduced by 40–55% in insulin-resistant vs insulin-sensitive humans |
| Comparator Or Baseline | 9-PAHSA: co-most abundant isomer; not significantly reduced. 13/12-PAHSA and 5-PAHSA: present at ~1/5 of 9- and 10-PAHSA concentrations |
| Quantified Difference | 10-PAHSA is approximately 5-fold more abundant than 13/12- and 5-PAHSA in human serum; reduction in insulin resistance is 40–55% |
| Conditions | Human serum from insulin-sensitive vs insulin-resistant non-diabetic subjects; euglycemic hyperinsulinemic clamp confirmed 61% reduction in glucose infusion rate in insulin-resistant group |
Why This Matters
The high endogenous abundance and disease-correlated reduction of 10-PAHSA make its (R)-enantiomer the most translationally relevant chemical tool for investigating endogenous FAHFA biology in metabolic disease, surpassing minor isomers such as 5-, 7-, 8-PAHSA.
- [1] Yore, M.M., et al. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 2014, 159(2), 318-332. (Data from Figure 4A, Results section: human serum PAHSA levels). View Source
